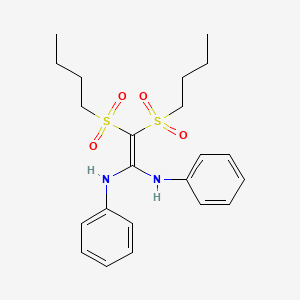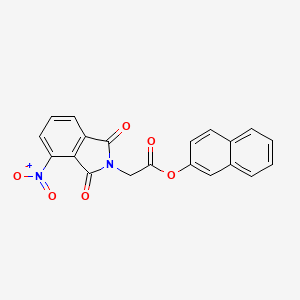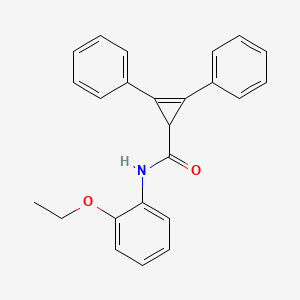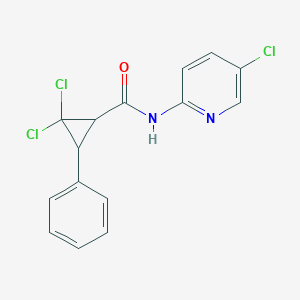![molecular formula C21H13Cl2N3S B11108031 (2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)
(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole core substituted with a 2,4-dichlorobenzyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Substitution with 2,4-Dichlorobenzyl Group: The benzimidazole core is then alkylated with 2,4-dichlorobenzyl chloride under basic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Formation of the Ethenyl Cyanide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the ethenyl cyanide moiety, potentially yielding amines or alkanes.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alkanes, and reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, (E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)-1H-benzimidazole: Lacks the thienyl and ethenyl cyanide groups, making it less versatile in chemical modifications.
2-(2-Thienyl)-1H-benzimidazole: Does not contain the 2,4-dichlorobenzyl group, resulting in different chemical and biological properties.
1-(2,4-Dichlorobenzyl)-2-(2-thienyl)ethene: Similar structure but lacks the benzimidazole core, affecting its stability and reactivity.
Uniqueness
(E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE is unique due to its combination of a benzimidazole core, a 2,4-dichlorobenzyl group, and a thienyl group. This unique structure provides a balance of chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13Cl2N3S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(E)-2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C21H13Cl2N3S/c22-16-8-7-14(18(23)11-16)13-26-20-6-2-1-5-19(20)25-21(26)15(12-24)10-17-4-3-9-27-17/h1-11H,13H2/b15-10+ |
InChI Key |
HRQBOOCOFPGDGS-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)/C(=C/C4=CC=CS4)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C(=CC4=CC=CS4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)
![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)

![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)


![3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]](/img/structure/B11107996.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11108012.png)

![N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide](/img/structure/B11108024.png)
![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11108028.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11108029.png)
